molecular formula C8H7F2NO B1406504 2,3-Difluoro-5-methylbenzamide CAS No. 1806269-24-8

2,3-Difluoro-5-methylbenzamide

Cat. No.: B1406504
CAS No.: 1806269-24-8
M. Wt: 171.14 g/mol
InChI Key: CKGSPXRNVWMJNX-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7F2NO. It is a derivative of benzamide, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 5th position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methylbenzamide typically involves the introduction of fluorine atoms into the benzene ring through electrophilic substitution reactions. One common method is the reaction of 2,3-difluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the direct fluorination of 5-methylbenzamide using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido derivatives or hydroxyl derivatives.

    Oxidation: Formation of 2,3-difluoro-5-methylbenzoic acid or 2,3-difluoro-5-methylbenzaldehyde.

    Reduction: Formation of 2,3-difluoro-5-methylbenzylamine.

Scientific Research Applications

2,3-Difluoro-5-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-5-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

2,3-difluoro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGSPXRNVWMJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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